molecular formula C17H14N4O B11725576 3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one

3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one

Cat. No.: B11725576
M. Wt: 290.32 g/mol
InChI Key: LTBWHGDBFKIOOV-ODGAGTQYSA-N
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Description

3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is a complex organic compound with a molecular formula of C17H14N4O. This compound is known for its unique structure, which includes a quinoxaline core and a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one typically involves the condensation of 3-oxo-3,4-dihydroquinoxaline with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage plays a crucial role in its biological activity, allowing it to bind to specific sites and exert its effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one apart from similar compounds is its specific hydrazone linkage and the presence of a phenylprop-2-en-1-ylidene group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

3-[2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C17H14N4O/c22-17-16(19-14-10-4-5-11-15(14)20-17)21-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,21)(H,20,22)/b9-6+,18-12?

InChI Key

LTBWHGDBFKIOOV-ODGAGTQYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NNC2=NC3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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